molecular formula C19H28ClN5O2 B14822069 N-(1-(4-(2-(4-Amino-6-chloro-2-methylpyrimidin-5-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl)cyclopropanecarboxamide

N-(1-(4-(2-(4-Amino-6-chloro-2-methylpyrimidin-5-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl)cyclopropanecarboxamide

Cat. No.: B14822069
M. Wt: 393.9 g/mol
InChI Key: VUAJDYJRDSLUMW-UHFFFAOYSA-N
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Description

N-(1-(4-(2-(4-Amino-6-chloro-2-methylpyrimidin-5-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl)cyclopropanecarboxamide is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a cyclopropane carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(2-(4-Amino-6-chloro-2-methylpyrimidin-5-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the piperidine ring and the cyclopropane carboxamide group. Common reagents and conditions include:

    Pyrimidine ring synthesis: Using chlorinated pyrimidine derivatives and amination reactions.

    Piperidine ring introduction: Employing reductive amination or nucleophilic substitution.

    Cyclopropane carboxamide formation: Utilizing cyclopropanation reactions and subsequent amidation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(2-(4-Amino-6-chloro-2-methylpyrimidin-5-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing specific functional groups to alter the compound’s properties.

    Substitution: Replacing functional groups with other substituents to modify activity.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Exploring its use in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which N-(1-(4-(2-(4-Amino-6-chloro-2-methylpyrimidin-5-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl)cyclopropanecarboxamide exerts its effects would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The pathways involved might be related to signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(4-(2-(4-Amino-6-chloro-2-methylpyrimidin-5-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl)cyclopropanecarboxamide: can be compared with other pyrimidine derivatives, piperidine-containing compounds, and cyclopropane carboxamides.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties.

Properties

Molecular Formula

C19H28ClN5O2

Molecular Weight

393.9 g/mol

IUPAC Name

N-[1-[4-[2-(4-amino-6-chloro-2-methylpyrimidin-5-yl)ethyl]piperidin-1-yl]-1-oxopropan-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C19H28ClN5O2/c1-11(22-18(26)14-4-5-14)19(27)25-9-7-13(8-10-25)3-6-15-16(20)23-12(2)24-17(15)21/h11,13-14H,3-10H2,1-2H3,(H,22,26)(H2,21,23,24)

InChI Key

VUAJDYJRDSLUMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)CCC2CCN(CC2)C(=O)C(C)NC(=O)C3CC3)N

Origin of Product

United States

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